molecular formula C13H7Br3 B13922998 2,7,9-Tribromofluorene CAS No. 26279-24-3

2,7,9-Tribromofluorene

Cat. No.: B13922998
CAS No.: 26279-24-3
M. Wt: 402.91 g/mol
InChI Key: ZCXOPTLCZITEIN-UHFFFAOYSA-N
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Description

2,7,9-Tribromofluorene is a halogenated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three bromine atoms attached to the fluorene core at positions 2, 7, and 9. The molecular formula of this compound is C13H7Br3, and it has a molecular weight of approximately 402.91 g/mol

Preparation Methods

2,7,9-Tribromofluorene can be synthesized through the halogenation of fluorene using N-bromosuccinimide (NBS) in polar solvents . The reaction typically involves the following steps:

    Halogenation: Fluorene is dissolved in a polar solvent such as dichloromethane or acetonitrile. N-bromosuccinimide is then added to the solution, and the mixture is stirred at room temperature or slightly elevated temperatures.

    Isolation: After the reaction is complete, the product is isolated by filtration or extraction, followed by recrystallization to obtain pure this compound.

Industrial production methods for this compound are similar but may involve larger-scale equipment and optimized reaction conditions to improve yield and purity.

Chemical Reactions Analysis

2,7,9-Tribromofluorene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace bromine atoms with groups such as hydroxyl, amino, or alkyl groups.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form fluorenone derivatives or reduction reactions to remove bromine atoms and form less halogenated fluorenes.

    Coupling Reactions: this compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,7,9-Tribromofluorene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 2,7,9-Tribromofluorene exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as reactive sites for further functionalization. In biological systems, the compound’s mechanism of action would involve interactions with molecular targets such as enzymes or receptors, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

2,7,9-Tribromofluorene can be compared with other halogenated fluorenes, such as 2,7-Dibromofluorene and 2,7,9-Trichlorofluorene. These compounds share similar structures but differ in the number and type of halogen atoms attached to the fluorene core.

Similar Compounds

  • 2,7-Dibromofluorene
  • 2,7,9-Trichlorofluorene
  • 2,7-Dichlorofluorene

Properties

IUPAC Name

2,7,9-tribromo-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br3/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXOPTLCZITEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293553
Record name 2,7,9-Tribromofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26279-24-3
Record name NSC90674
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90674
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7,9-Tribromofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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